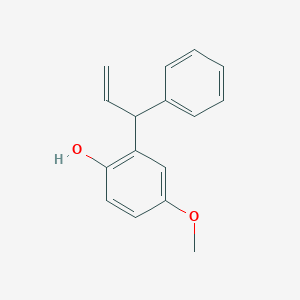
N-Dodecyl-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-N’-methylurea is a chemical compound belonging to the class of N-substituted ureas. It is characterized by a long dodecyl (C12) alkyl chain attached to one nitrogen atom and a methyl group attached to the other nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dodecyl-N’-methylurea can be synthesized through the nucleophilic addition of dodecylamine to methyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:
C12H25NH2+CH3NCO→C12H25NHCONHCH3
Industrial Production Methods
Industrial production of N-Dodecyl-N’-methylurea often involves the same synthetic route but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The urea group can participate in substitution reactions, where the alkyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-Dodecyl-N’-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-N’-methylurea primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the urea group can form hydrogen bonds with water molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization of hydrophobic substances.
Comparación Con Compuestos Similares
Similar Compounds
N-Dodecyl-N,N-dimethylurea: Similar structure but with two methyl groups attached to the nitrogen atom.
N-Dodecyl-N’-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
N-Dodecyl-N’-propylurea: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N-Dodecyl-N’-methylurea is unique due to its specific combination of a long dodecyl chain and a methyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and solubilizing agent in various applications.
Propiedades
Número CAS |
39804-99-4 |
|---|---|
Fórmula molecular |
C14H30N2O |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
1-dodecyl-3-methylurea |
InChI |
InChI=1S/C14H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(17)15-2/h3-13H2,1-2H3,(H2,15,16,17) |
Clave InChI |
FIGBTDOMBRNSSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




phosphanium iodide](/img/structure/B14670901.png)
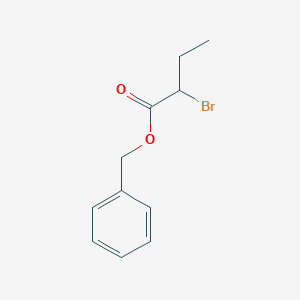

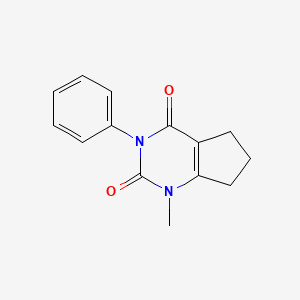
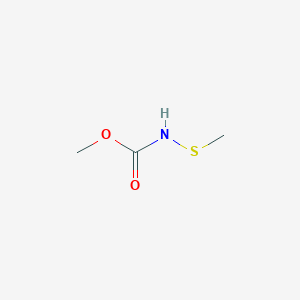
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
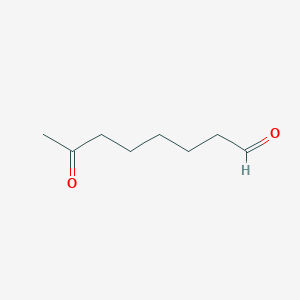
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
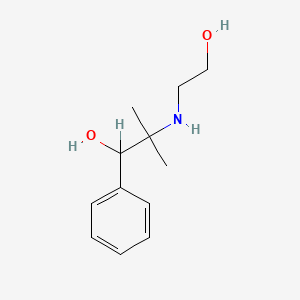

![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
